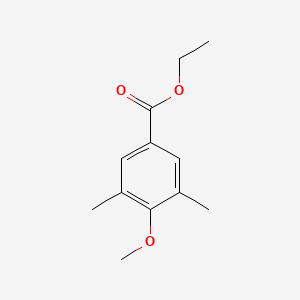

Ethyl 4-methoxy-3,5-dimethylbenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methoxy-3,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-5-15-12(13)10-6-8(2)11(14-4)9(3)7-10/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPOFWHQBYJVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347928 | |

| Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105401-94-3 | |

| Record name | Ethyl 4-methoxy-3,5-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methoxy 3,5 Dimethylbenzoate

Optimized Esterification Protocols

The direct esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol (B145695) represents the most conventional route to Ethyl 4-methoxy-3,5-dimethylbenzoate. Modern advancements have centered on the development of novel catalysts, energy sources, and reaction conditions to overcome the limitations of traditional methods, such as the use of corrosive mineral acids and the need for continuous water removal. scielo.brpsu.edu

Catalyst-Mediated Approaches for Ester Formation

The shift from homogeneous acid catalysts like sulfuric acid to heterogeneous solid acid catalysts has been a key focus in optimizing esterification. mdpi.com Solid acids offer distinct advantages, including easier product separation, catalyst recyclability, and reduced generation of acidic waste. mdpi.commdpi.com Various classes of solid acids have been investigated for the synthesis of benzoate (B1203000) esters.

Lewis acids supported on solid phases, such as zinc chloride on silica (B1680970) gel (SiO2/ZnCl2) and supported iron oxide nanoparticles, have proven effective. mdpi.comresearchgate.net The mechanism for Lewis acid catalysis involves the coordination of the metal species to the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. mdpi.com For instance, zirconium-based solid acids, particularly those supported on titanium, have demonstrated high activity in the esterification of various substituted benzoic acids with methanol (B129727). mdpi.com These catalysts are robust, reusable, and can function without an auxiliary Brønsted acid. mdpi.com

The table below summarizes the performance of various heterogeneous catalysts in the esterification of benzoic acid derivatives, which serves as a model for the synthesis of this compound.

| Catalyst | Support/Type | Reactants | Key Findings | Reference |

| ZnCl₂ | Silica Gel | Aromatic Acids, Alcohols | Effective for sterically hindered or inactive aromatic precursors. researchgate.net | researchgate.net |

| Iron Oxide (FeNP) | SBA-15 (Mesoporous Silica) | Aromatic & Aliphatic Acids, Alcohols | Highly efficient and reusable for up to 10 cycles without significant loss in activity. mdpi.com | mdpi.com |

| Zirconium-Titanium Oxide | Solid Acid | Substituted Benzoic Acids, Methanol | High catalytic activity; ortho-substituents on the benzoic acid decrease the yield due to steric hindrance. mdpi.com | mdpi.com |

| Barium Benzoate | Layered Metal Benzoate | Benzoic Acid, Methanol | Achieved conversions of 65-70%; catalyst can be recovered and recycled. scielo.brresearchgate.net | scielo.brresearchgate.net |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. uit.no In the context of esterification, microwave irradiation offers significant advantages over conventional heating, primarily through rapid and uniform heating of the reaction mixture. researchgate.netresearchgate.net This can lead to dramatic reductions in reaction times, often from hours to minutes, along with improved product yields and purity. uit.noajrconline.orgresearchgate.net

The synergy between microwave heating and solid-phase catalysis is particularly noteworthy. For example, the esterification of aromatic acids using a SiO2/ZnCl2 catalyst can be effectively promoted by microwave irradiation. researchgate.net Similarly, the synthesis of ethyl 4-hydroxy-3-methoxycinnamate, a related ester, was optimized using a cation-exchange resin as a catalyst under microwave irradiation, achieving a yield of 84.2% in just 30 minutes. researchgate.net This approach minimizes side reactions and energy consumption compared to traditional refluxing methods. researchgate.netresearchgate.net

| Method | Catalyst | Reaction Time | Yield | Reference |

| Microwave-Assisted | Cation Exchange Resin | 30 min | 84.2% | researchgate.net |

| Conventional Heating | Sulfuric Acid | >8 hours | Lower, with side products | researchgate.net |

| Microwave-Assisted | Hβ Zeolite | 10 min | 67% (for Methyl Benzoate) | researchgate.net |

| Conventional Heating | Sulfuric Acid | Not specified | 88% conversion (for Methyl Benzoate) | researchgate.net |

Solvent-Free and Reduced-Solvent Reaction Conditions

In line with the principles of green chemistry, there is a strong emphasis on developing solvent-free or reduced-solvent esterification processes. psu.edunih.gov Eliminating organic solvents reduces environmental impact, simplifies purification procedures, and lowers costs. mdpi.com

Several catalytic systems have been designed to operate efficiently under solvent-free conditions. Supported iron oxide nanoparticles have been successfully used for the esterification of a variety of carboxylic acids and alcohols without any solvent. mdpi.com Another approach involves using surfactant-type catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), which can catalyze esterifications at room temperature in the absence of a solvent. psu.edu Mechanochemistry, utilizing high-speed ball-milling, also provides a novel strategy for inducing solvent-free esterification at ambient temperatures. nih.gov These methods not only offer environmental benefits but can also enhance reaction rates and yields. mdpi.comresearchgate.net

Transesterification Methodologies for Benzoate Esters

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a crucial alternative route for synthesizing esters like this compound, typically starting from the corresponding methyl ester. ucla.eduedu.krd This process is an equilibrium reaction, and recent research has focused on developing catalysts that are both highly active and environmentally benign. ucla.edursc.org

Development of Eco-Environmental Catalysts for Transesterification

The development of "green" catalysts is a major trend in transesterification research. researchgate.netmdpi.com This involves replacing traditional homogeneous acid or base catalysts with heterogeneous systems that are easily separable and reusable. researchgate.net

Examples of eco-environmental catalysts include:

Carbon-supported palladium (Pd/C): This catalyst has shown good performance in the transesterification of vinyl acetate (B1210297) with benzoic acid, offering a reusable alternative to toxic mercury salts. researchgate.net

Alkali Metal Carbonates: Readily available and inexpensive species like potassium carbonate (K2CO3) have been employed as efficient heterogeneous catalysts for the transesterification of aryl esters with phenols. rsc.org

Bio-based Catalysts: Organic phosphates derived from bio-based precursors have been developed to promote transesterification reactions between hydroxyl and ester groups at elevated temperatures, aiming for more sustainable polymer systems. rsc.org

Solid Superacids: Catalysts such as sulfated zirconia and heteropolyacids are effective for simultaneous transesterification and esterification, particularly in biodiesel production, which involves similar chemical transformations. researchgate.netmdpi.com

These catalysts contribute to greener chemical processes by minimizing waste and avoiding hazardous materials. researchgate.netmdpi.com

Exploration of Substrate Range and Reaction Selectivity

The efficiency and selectivity of transesterification are highly dependent on the nature of the substrates and the catalyst employed. Research has explored how substituents on the benzoate ring and the structure of the alcohol influence the reaction outcome.

Studies using immobilized lipase (B570770) B from Candida antarctica (Novozym 435) for the transesterification of various substituted methyl benzoates found that the position of substituents significantly affects reactivity. researchgate.net For instance, the relative activities were found to be 2-methoxybenzoate (B1232891) > 4-methoxybenzoate (B1229959), and 3-hydroxybenzoate > 4-hydroxybenzoate. researchgate.net This indicates that electronic and steric factors play a crucial role in enzymatic transesterification.

In base-catalyzed systems, selectivity can also be observed. N-heterocyclic carbene (NHC) catalysts have been shown to selectively acylate primary alcohols over secondary alcohols. researchgate.net The choice of catalyst can also influence which esters can be effectively transformed. For example, while many systems are developed for the reaction of esters with simple alcohols, specialized catalysts like K2CO3 have been developed for the more challenging transesterification of aryl esters with phenols. rsc.org This highlights the importance of catalyst design in controlling the substrate scope and selectivity of transesterification reactions.

Precursor Synthesis and Functional Group Interconversion Strategies

The synthesis of this compound hinges on the efficient preparation of its carboxylic acid precursor, 4-methoxy-3,5-dimethylbenzoic acid. This section explores the functionalization of the aromatic ring to install the required substituents and the subsequent formation of the ester.

Aromatic Ring Functionalization Routes for Benzoic Acid Precursors

A plausible and efficient synthetic route to 4-methoxy-3,5-dimethylbenzoic acid begins with a readily available starting material, 3,5-dimethylphenol (B42653). This multi-step process involves the strategic introduction of the methoxy (B1213986) and carboxyl groups.

A key initial step is the methylation of the phenolic hydroxyl group. This is commonly achieved via a Williamson ether synthesis, where 3,5-dimethylphenol is treated with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as sodium hydroxide (B78521). This reaction proceeds with high efficiency to yield 3,5-dimethylanisole (B1630441).

With the methoxy group in place, the next crucial step is the introduction of a carboxyl group at the para-position. A common strategy for this transformation is a two-step sequence involving Friedel-Crafts acylation followed by a haloform reaction. In the Friedel-Crafts acylation, 3,5-dimethylanisole is reacted with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces an acetyl group onto the aromatic ring, primarily at the position para to the activating methoxy group, yielding 4-acetyl-3,5-dimethylanisole.

The subsequent haloform reaction converts the acetyl group into a carboxylic acid. Treatment of 4-acetyl-3,5-dimethylanisole with a solution of sodium hypohalite (e.g., sodium hypobromite, prepared in situ from bromine and sodium hydroxide) results in the formation of 4-methoxy-3,5-dimethylbenzoic acid and a haloform (e.g., bromoform). Acidification of the reaction mixture then precipitates the desired carboxylic acid precursor.

An alternative, more direct carboxylation approach involves the use of organometallic intermediates. For instance, 3,5-dimethylanisole can be lithiated at the 4-position using a strong base like n-butyllithium, followed by quenching the resulting aryllithium species with solid carbon dioxide (dry ice). Subsequent acidic workup would then yield 4-methoxy-3,5-dimethylbenzoic acid.

| Step | Reaction | Starting Material | Reagents | Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 3,5-Dimethylphenol | Dimethyl sulfate, Sodium hydroxide | 3,5-Dimethylanisole |

| 2 | Friedel-Crafts Acylation | 3,5-Dimethylanisole | Acetyl chloride, Aluminum chloride | 4-Acetyl-3,5-dimethylanisole |

| 3 | Haloform Reaction | 4-Acetyl-3,5-dimethylanisole | Bromine, Sodium hydroxide, then Acid | 4-methoxy-3,5-dimethylbenzoic acid |

Strategic Ester Bond Formation Techniques

The final step in the synthesis of the target compound is the formation of the ester bond between 4-methoxy-3,5-dimethylbenzoic acid and ethanol. The presence of two methyl groups ortho to the carboxylic acid function introduces significant steric hindrance, which can impede standard esterification procedures.

The Fischer-Speier esterification is a classical and cost-effective method that involves reacting the carboxylic acid with an excess of the alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the product, a large excess of ethanol is typically used, and the water formed as a byproduct is removed. However, for sterically hindered substrates like 4-methoxy-3,5-dimethylbenzoic acid, this method may require harsh conditions and prolonged reaction times, potentially leading to lower yields.

To overcome the challenge of steric hindrance, alternative esterification methods can be employed. One such method involves the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). In this procedure, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol, even a sterically hindered one, to form the ester. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to accelerate the reaction.

Another effective method for the esterification of hindered acids is the Mitsunobu reaction. This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds under mild and neutral conditions and is known for its high yields and stereospecificity.

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Fischer-Speier Esterification | Excess Ethanol, Strong Acid Catalyst (e.g., H₂SO₄) | Cost-effective, simple procedure. | Requires harsh conditions for hindered substrates, reversible. |

| DCC Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Effective for hindered substrates, proceeds under milder conditions. | DCC is a potent allergen, produces dicyclohexylurea byproduct which can be difficult to remove. |

| Mitsunobu Reaction | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild conditions, high yields, stereospecific. | Reagents are relatively expensive, produces triphenylphosphine oxide byproduct. |

Green Chemistry Principles and Sustainable Synthesis Approaches

The application of green chemistry principles is crucial for developing environmentally benign and economically viable synthetic routes. This section evaluates the proposed synthesis of this compound through the lens of atom economy and the selection of sustainable reagents and solvents.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. An ideal reaction has an atom economy of 100%.

Reaction Mass Efficiency (RME) is another important metric that takes into account the actual masses of all reactants, solvents, and reagents used to produce a certain mass of the product. This provides a more practical measure of the "greenness" of a process. To improve the RME, it is essential to optimize reaction conditions to achieve high yields, minimize the use of excess reagents, and select solvents that can be easily recycled.

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation (Simplified) | 3,5-Dimethylanisole + Acetyl chloride | 4-Acetyl-3,5-dimethylanisole | HCl | ~95% |

| Haloform Reaction (Simplified) | 4-Acetyl-3,5-dimethylanisole + Br₂ + NaOH | Sodium 4-methoxy-3,5-dimethylbenzoate | CHBr₃, NaBr, H₂O | Relatively Low |

| Fischer Esterification | 4-methoxy-3,5-dimethylbenzoic acid + Ethanol | This compound | H₂O | ~92% |

Selection of Sustainable Reagents and Solvents

In the Friedel-Crafts acylation, the use of stoichiometric amounts of aluminum chloride is a major drawback due to the generation of large quantities of acidic aluminum-containing waste. The use of catalytic amounts of more environmentally friendly solid acid catalysts, such as zeolites or clays, could be a greener alternative, although their effectiveness for this specific transformation would need to be investigated.

The haloform reaction traditionally uses halogens like bromine, which are hazardous. Electrochemical methods for haloform reactions are being developed as a more sustainable alternative, as they can generate the required hypohalite in situ from halide salts, avoiding the direct handling of halogens.

Solvent selection is another critical aspect. Chlorinated solvents, often used in reactions like Friedel-Crafts acylation, are toxic and environmentally persistent. Greener solvent alternatives include ethers derived from renewable resources like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even solvent-free reaction conditions where possible. For the esterification step, using an excess of ethanol as both a reactant and a solvent is a relatively green option, especially if the excess ethanol can be recovered and recycled. The use of bio-based solvents, such as bio-ethanol, further enhances the sustainability of the process. acs.orgwikipedia.org

By carefully considering and implementing these green chemistry principles, the synthesis of this compound can be made more efficient, less wasteful, and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methoxy 3,5 Dimethylbenzoate

Hydrolysis Kinetics and Equilibrium Studies of Benzoate (B1203000) Esters

The hydrolysis of benzoate esters, a fundamental reaction in organic chemistry, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by acid or base and is governed by factors such as the electronic and steric nature of substituents on both the aromatic ring and the alcohol moiety. The kinetics of this reaction are often studied to understand the influence of these substituents on the reactivity of the carbonyl group.

Under basic conditions, the hydrolysis of esters, including benzoates, typically proceeds through a nucleophilic acyl substitution mechanism (BAC2). nih.gov The rate-determining step is generally the addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. nih.gov The stability of this intermediate and the facility of the subsequent elimination of the alkoxide leaving group are influenced by the substituents present. Electron-withdrawing groups on the aromatic ring enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and increasing the hydrolysis rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction. semanticscholar.orglibretexts.org

In the case of Ethyl 4-methoxy-3,5-dimethylbenzoate, the aromatic ring possesses three electron-donating groups: a methoxy (B1213986) group at the para-position and two methyl groups at the meta-positions relative to the ester function. The methoxy and methyl groups increase the electron density of the ring, which in turn reduces the electrophilicity of the carbonyl carbon, suggesting a slower rate of basic hydrolysis compared to unsubstituted ethyl benzoate. libretexts.orgopenstax.org Furthermore, the presence of two methyl groups ortho to the methoxy group and meta to the ester could introduce some steric hindrance, although studies on similarly substituted systems suggest that electronic effects are often the dominant factor in basic hydrolysis. nih.gov

Acid-catalyzed hydrolysis follows a different mechanism (AAC2), which begins with the protonation of the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. Steric hindrance around the reaction center can significantly impact the rate of acid-catalyzed hydrolysis. For highly substituted benzoates, such as those with substituents at both ortho positions (e.g., 2,6-dimethylbenzoate), steric strain can favor a unimolecular AAC1 mechanism, especially in strongly acidic media. cdnsciencepub.com For this compound, the meta-positioning of the methyl groups relative to the ester means that steric hindrance at the reaction center is less pronounced than in ortho-substituted cases.

Equilibrium studies for esterification, the reverse of hydrolysis, show that the position of the equilibrium is not strongly affected by para-substituents on the benzoic acid moiety in aqueous solutions. For instance, the equilibrium constants (Kf) for the formation of various para-substituted methyl benzoates from the corresponding acids and methanol (B129727) in water are all quite similar. cdnsciencepub.com This suggests that while substituents have a significant kinetic effect (influencing the rate at which equilibrium is reached), their thermodynamic effect on the final equilibrium position can be modest.

| Compound | Substituents | Alkyl Group | Half-life (t1/2) in min (LiOH/THF:H₂O) |

|---|---|---|---|

| Methyl benzoate | None | Methyl | 14 |

| Ethyl benzoate | None | Ethyl | 14 |

| n-Propyl benzoate | None | n-Propyl | 19 |

| n-Butyl benzoate | None | n-Butyl | 21 |

| Ethyl p-bromobenzoate | 4-Br (EWG) | Ethyl | 12 |

| Ethyl m-bromobenzoate | 3-Br (EWG) | Ethyl | 25 |

Electrophilic Aromatic Substitution Reactions on the Benzoate Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity (the position of substitution) of the reaction are dictated by the electronic properties of the substituents already present on the ring. wikipedia.org Substituents are classified as either activating (rate-enhancing) or deactivating (rate-retarding), and as directors towards the ortho/para or meta positions. libretexts.org

The benzene ring of this compound has four substituents whose directing effects must be considered:

4-Methoxy group (-OCH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the ring. It is a powerful ortho, para-director. youtube.com

3,5-Dimethyl groups (-CH₃): Alkyl groups are weakly activating through an inductive effect and hyperconjugation. They are also ortho, para-directors. youtube.com

1-Carboethoxy group (-COOEt): The ester group is a deactivating group because the electronegative oxygen atoms pull electron density from the ring through both inductive and resonance effects. It is a meta-director. wikipedia.org

When multiple substituents are present, the regiochemical outcome is determined by a combination of their effects. In general, strongly activating groups have a dominant influence over weaker activating or deactivating groups. fiveable.me For this compound, the powerful activating and ortho, para-directing methoxy group at position 4 is the dominant directing group. It strongly activates the positions ortho to it (positions 3 and 5) and para to it (position 1). However, these positions are already substituted.

The next available positions for substitution are carbons 2 and 6. The directing effects on these positions are as follows:

Methyl groups (-CH₃ at C3 and C5): The methyl group at C3 directs ortho to C2 and para to C6. The methyl group at C5 directs ortho to C6 and para to C2. Both alkyl groups, therefore, activate positions 2 and 6 for substitution.

Ester group (-COOEt at C1): As a meta-director, the ester group directs incoming electrophiles to positions 3 and 5, which are already occupied. However, it deactivates the ortho positions (2 and 6) and the para position (4) relative to the meta positions.

Considering the combined influence, the powerful activating effect of the methoxy group, reinforced by the activating effects of the two methyl groups, dictates the reactivity. The substitution will occur at the only available positions on the ring, C2 and C6. These positions are ortho to the methyl groups and meta to the ester group. The strong activation from the methoxy and methyl groups overcomes the deactivating influence of the ester group at these sites. Therefore, electrophilic attack is overwhelmingly directed to positions 2 and 6.

Halogenation and nitration are classic examples of electrophilic aromatic substitution. While specific studies on this compound are not prevalent, the outcomes can be reliably predicted based on the principles of regioselectivity discussed above and by analogy to similar compounds.

Nitration: The nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). For substituted benzoates, the reaction site is determined by the directing effects of the existing groups. In systems containing strong activating groups like methoxy, nitration occurs at the positions ortho or para to the activator. For example, the nitration of methyl 3,4-dimethoxybenzoate results in the introduction of a nitro group at the 2- or 6-position, ortho to one of the methoxy groups. google.com Similarly, the nitration of methyl 4-methoxy-3-(3-morpholinopropoxy)benzoate occurs at the 2-position, which is ortho to the activating methoxy group. google.com

Applying this to this compound, the nitronium ion will be directed to the available and activated positions 2 and 6. The reaction would yield Ethyl 4-methoxy-3,5-dimethyl-2-nitrobenzoate (and the equivalent 6-nitro isomer).

Halogenation: Aromatic halogenation (e.g., bromination or chlorination) typically requires a Lewis acid catalyst (like FeBr₃ or AlCl₃) to polarize the halogen molecule and generate a potent electrophile. The regioselectivity follows the same principles as nitration. The halogen atom will be directed to the most nucleophilic position(s) on the ring. For this compound, this would again be at positions 2 and 6. The reaction would thus be expected to produce Ethyl 2-bromo-4-methoxy-3,5-dimethylbenzoate or Ethyl 2-chloro-4-methoxy-3,5-dimethylbenzoate.

Oxidation and Reduction Pathways of the Ester and Aromatic Ring

The different functional groups of this compound—the ester, the aromatic ring, and the methyl substituents—exhibit distinct reactivities toward oxidizing and reducing agents.

Oxidation: The alkyl side-chains on a benzene ring are susceptible to oxidation under vigorous conditions, provided they have at least one benzylic hydrogen. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hot acidic dichromate can oxidize alkyl groups to carboxylic acids. youtube.com Therefore, treatment of this compound with hot KMnO₄ would be expected to oxidize the two methyl groups at positions 3 and 5 to carboxylic acid groups, yielding Ethyl 4-methoxy-3,5-dicarboxybenzoate. The ester group and the methoxy group are generally stable under these conditions. The aromatic ring itself is resistant to oxidation except under very harsh conditions that would also degrade the rest of the molecule.

Reduction: The ester functional group can be reduced by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that will reduce the ester to a primary alcohol. wikipedia.org In this case, the reaction would convert the carboethoxy group to a hydroxymethyl group (-CH₂OH), yielding (4-methoxy-3,5-dimethylphenyl)methanol. The aromatic ring and its methoxy and methyl substituents are inert to LiAlH₄. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters.

The aromatic ring can be reduced under specific conditions. The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) can reduce electron-rich aromatic rings. nih.gov For anisole (B1667542) derivatives, this reaction typically reduces the ring to a non-conjugated diene, with the methoxy group influencing the regioselectivity of the reduction.

Recent methods have also explored the reduction of benzoate esters under photocatalytic conditions to generate alkyl radicals, which can then participate in further reactions. acs.orgacs.org This pathway involves the single-electron reduction of the ester, leading to fragmentation.

| Reaction Type | Reagent(s) | Reactive Site(s) | Predicted Major Product |

|---|---|---|---|

| Oxidation | Hot KMnO₄, H₃O⁺ | 3,5-Methyl groups | Ethyl 4-methoxy-3,5-dicarboxybenzoate |

| Reduction | LiAlH₄, then H₂O | Ester group | (4-methoxy-3,5-dimethylphenyl)methanol |

| Reduction | Na, NH₃ (l), EtOH | Aromatic ring | 1-methoxy-2,4-dimethyl-1,4-cyclohexadiene derivative |

Derivatization Strategies for Advanced Chemical Probes and Analogs

This compound serves as a versatile scaffold for the synthesis of more complex molecules, including advanced chemical probes and structural analogs for biological screening. Derivatization strategies often begin with the modification of the ester functional group.

One common strategy is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-methoxy-3,5-dimethylbenzoic acid. This hydrolysis, typically performed under basic conditions (e.g., using KOH or NaOH) followed by acidification, provides a key intermediate. nih.gov The resulting carboxylic acid can then be coupled with a wide variety of alcohols or amines to generate a library of new esters and amides with diverse properties. For example, coupling the acid with fluorescent alcohols or amines can produce chemical probes for use in bioimaging or analytical assays. thermofisher.com

The synthesis of analogs of naturally occurring compounds often utilizes such derivatization steps. For example, in the synthesis of analogs of diffractaic acid, a related compound, methyl 2-hydroxy-4-methoxy-3,6-dimethylbenzoate, is used as a starting material. nih.gov The ester group is hydrolyzed to the acid, which is then re-esterified with other alcohols, such as benzyl (B1604629) alcohol, to create new analogs for biological testing. nih.gov This highlights a modular approach where the core aromatic structure is retained while the ester portion is varied to modulate properties like solubility, cell permeability, and biological activity.

Furthermore, the reactivity of the aromatic ring towards electrophilic substitution, as discussed in section 3.2, provides another avenue for derivatization. Introducing functional groups like nitro or bromo groups at the 2- or 6-positions creates new handles for further chemical modification, such as reduction of a nitro group to an amine or cross-coupling reactions on the aryl bromide. These strategies allow for the systematic modification of the molecule's structure to probe structure-activity relationships or to develop targeted chemical tools. semanticscholar.org

Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxy 3,5 Dimethylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameter Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For Ethyl 4-methoxy-3,5-dimethylbenzoate, DFT calculations can provide detailed information about electron distribution, orbital energies, and spectroscopic parameters. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), which define the mathematical description of the atomic orbitals.

Theoretical Prediction and Interpretation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and computational methods can significantly aid in the assignment of experimental spectra. DFT calculations, particularly using the Gauge-Invariant Atomic Orbital (GIAO) method, are widely employed to predict ¹H and ¹³C NMR chemical shifts. researchgate.net

The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Following this, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

While specific DFT studies for this compound are not prominent in the literature, the methodology has been successfully applied to structurally similar substituted benzenes and aromatic esters. rsc.org For instance, studies on other substituted methyl benzoates show that DFT can predict chemical shifts with high accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 3-4 ppm for ¹³C. rsc.org The predicted shifts for this compound would be sensitive to the electronic effects of the methoxy (B1213986) and methyl substituents on the aromatic ring, as well as the conformation of the ethyl ester group.

Table 1: Representative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Substituted Aromatic Ester Note: This table is illustrative, based on typical results for similar compounds, as specific data for this compound is not available.

| Carbon Atom | Expected Experimental Shift (ppm) | Calculated Shift (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C=O (Ester) | 166.5 | 169.8 | +3.3 |

| C-OCH₃ | 160.2 | 163.1 | +2.9 |

| C-COOEt | 123.5 | 125.5 | +2.0 |

| C-CH₃ | 138.8 | 141.0 | +2.2 |

| CH (Aromatic) | 130.1 | 132.4 | +2.3 |

| OCH₂CH₃ | 60.8 | 62.5 | +1.7 |

| OCH₃ | 60.1 | 61.9 | +1.8 |

| CH₃ (Ring) | 20.5 | 22.3 | +1.8 |

| OCH₂CH₃ | 14.3 | 15.1 | +0.8 |

Investigations into Hydrogen Bonding Interactions and Molecular Stability

This compound itself does not possess hydrogen bond donor groups (like -OH or -NH). However, the oxygen atoms of its ester and methoxy groups can act as hydrogen bond acceptors. Computational methods are crucial for characterizing the nature and strength of potential intermolecular hydrogen bonds, for example, with protic solvent molecules.

DFT calculations can be used to model a supermolecule consisting of this compound and one or more solvent molecules (e.g., water or ethanol). By comparing the energy of this complex to the sum of the energies of the isolated molecules, a hydrogen bond interaction energy can be calculated after correcting for basis set superposition error (BSSE).

Furthermore, Bader's Quantum Theory of Atoms in Molecules (AIM) provides a more profound analysis based on the topology of the electron density. researchgate.net For a hydrogen bond, AIM analysis can identify a bond critical point (BCP) between the hydrogen donor and the acceptor oxygen atom. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can quantify the strength and nature of the interaction. researchgate.net For typical hydrogen bonds, ρ is low and ∇²ρ is positive, indicating a closed-shell (electrostatic) interaction. researchgate.net Studies on other aromatic systems show that such interactions significantly stabilize the molecule in a polar, protic environment. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound is primarily due to rotation around several single bonds. Conformational analysis aims to identify the stable conformers (rotamers) and the energy barriers that separate them. lumenlearning.com This is often achieved by constructing a potential energy surface (PES) map. ijstr.org

A PES scan involves systematically changing a specific dihedral angle (torsion angle) while optimizing the rest of the molecule's geometry at each step. The key dihedral angles in this compound are:

τ1 (C_aryl–C_carbonyl–O–C_ethyl): This defines the orientation of the ester group relative to the plane of the benzene (B151609) ring.

τ2 (C_aryl–O–CH₃): This defines the orientation of the methoxy group.

Studies on similar molecules like substituted phenylbenzoates and anisole (B1667542) derivatives have shown that the planarity of these groups with the aromatic ring is a critical factor. rsc.orgscispace.com For the ester group, a planar conformation (τ1 ≈ 0° or 180°) is often the most stable due to π-conjugation between the carbonyl group and the benzene ring. However, steric hindrance from the ortho-methyl groups in this compound could force the ester group to twist out of the plane, leading to a higher energy, non-planar minimum. rsc.org A PES scan would reveal the energy penalty associated with this rotation. Similarly, the methoxy group's orientation is also influenced by the adjacent methyl groups.

Table 2: Hypothetical Potential Energy Data for Rotation Around the C_aryl–C_carbonyl Bond Note: This table illustrates the expected output of a PES scan for a sterically hindered aromatic ester.

| Dihedral Angle (τ1) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 2.5 | Eclipsed (Transition State) |

| 45° | 0.0 | Twisted (Energy Minimum) |

| 90° | 3.0 | Perpendicular (Transition State) |

| 135° | 0.0 | Twisted (Energy Minimum) |

| 180° | 2.5 | Eclipsed (Transition State) |

Molecular Dynamics (MD) Simulations for Solvent Interactions and Dynamical Behavior

While DFT calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. osti.gov An MD simulation models the movement of atoms by solving Newton's equations of motion, where the forces between atoms are described by a force field.

For this compound, an MD simulation would typically place one or more solute molecules in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent). The simulation would track the trajectory of every atom over a period of nanoseconds or even microseconds.

Analysis of these trajectories can reveal:

Solvation Structure: How solvent molecules arrange themselves around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent atom at a certain distance from a solute atom.

Dynamical Properties: Quantities like the diffusion coefficient of the solute can be calculated, indicating its mobility within the solvent.

Hydrogen Bonding Dynamics: The formation and breaking of intermolecular hydrogen bonds between the solute's oxygen atoms and protic solvent molecules can be monitored over time, providing information on their lifetimes and stability. researchgate.net

For more accurate descriptions of specific interactions, particularly those involving electronic changes like bond formation or breaking, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. nih.gov In a QM/MM simulation, the solute (this compound) is treated with a more accurate quantum mechanical method (like DFT), while the surrounding solvent is treated with a classical force field, combining accuracy with computational efficiency.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For an ester like this compound, a common reaction is hydrolysis (reaction with water) to form 4-methoxy-3,5-dimethylbenzoic acid and ethanol. DFT calculations can be used to map the entire reaction pathway. acs.org

This process involves:

Locating Reactants and Products: The geometries and energies of the starting materials (ester and water) and final products (carboxylic acid and alcohol) are calculated.

Identifying Intermediates: For ester hydrolysis, a key step is the nucleophilic attack of water on the carbonyl carbon, forming a tetrahedral intermediate. The structure and stability of this intermediate are calculated.

Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate connecting reactants to intermediates or intermediates to products. Computational algorithms are used to locate these saddle points on the potential energy surface. The structure of the TS reveals the geometry of the molecule as bonds are being formed and broken.

Calculating Activation Energies: The energy difference between the transition state and the reactants is the activation energy (Ea), a critical parameter that determines the reaction rate.

Computational studies on the hydrolysis of simpler esters, such as methyl formate, have shown that the reaction can proceed through different pathways, including uncatalyzed, acid-catalyzed, and base-catalyzed mechanisms. researchgate.net These studies often show that the presence of even a single additional water molecule acting as a catalyst can significantly lower the activation energy by facilitating proton transfer. researchgate.net A similar computational study on this compound would provide a detailed, atomistic understanding of its reactivity and stability towards hydrolysis.

Applications of Ethyl 4 Methoxy 3,5 Dimethylbenzoate in Diverse Non Clinical Research Domains

Materials Science and Advanced Polymeric Systems

The unique chemical structure of Ethyl 4-methoxy-3,5-dimethylbenzoate, featuring a substituted benzene (B151609) ring, suggests its potential utility in the development of novel materials and polymers. While direct research on this specific compound is limited, the broader class of benzoate (B1203000) esters and related aromatic compounds has been explored for various applications in materials science.

Role as Monomers or Precursors in Specialty Polymer Synthesis

There is currently a lack of specific documented evidence for the use of this compound as a monomer or precursor in the synthesis of specialty polymers. However, the fundamental chemistry of benzoate esters allows for their potential incorporation into polymer chains through processes like transesterification. In principle, the ester functional group could react with diols or other suitable co-monomers to form polyesters. The methoxy (B1213986) and dimethyl substitutions on the benzene ring would be expected to influence the properties of such a hypothetical polymer, potentially enhancing its thermal stability, solubility in organic solvents, and altering its mechanical properties.

The synthesis of various polymers often involves the use of substituted styrenes and other functionalized monomers. For instance, research has been conducted on the polymerization of vinyl phosphonic acid and the synthesis of side-chain phosphorus-containing polyacids, demonstrating the versatility of incorporating functionalized aromatic compounds into polymer backbones. mdpi.com While this does not directly involve this compound, it illustrates the general principle of using substituted aromatic molecules as building blocks for specialized polymers.

Applications as Additives in Polymer Formulations

Benzoate esters are a well-established class of polymer additives, primarily used as plasticizers. gblchemicalltd.com These compounds are added to polymers, most notably polyvinyl chloride (PVC), to increase their flexibility, durability, and workability. gblchemicalltd.com Plasticizers function by embedding themselves between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the material.

Table 1: General Classes of Benzoate-Related Polymer Additives and their Functions

| Additive Class | Primary Function | Examples |

| Benzoate Plasticizers | Increase flexibility and durability | Diethylene glycol dibenzoate, Dimethyl benzoate |

| Nucleating Agents | Improve mechanical properties and transparency | Aluminum Para-Tert-Butyl Benzoate, Sodium Benzoate |

| Clarifying Agents | Enhance transparency | Dibenzylidene Sorbitol |

It is important to note that the efficacy of this compound as a polymer additive would require empirical testing to determine its specific properties and suitability for various polymer formulations.

Investigations in Liquid Crystal Research

The field of liquid crystals (LCs) relies on molecules that can exhibit intermediate phases of matter between a conventional liquid and a solid crystal. tcichemicals.com These materials are crucial for technologies such as liquid crystal displays (LCDs). The molecular structure of a compound plays a critical role in its ability to form liquid crystalline phases.

While there are no specific studies detailing the liquid crystalline properties of this compound, research into related compounds provides some insights. For example, 4-Pentylphenyl 4-methoxybenzoate (B1229959) is a known nematic liquid crystal. ossila.com The investigation of various azoxybenzene-based liquid crystals, including ethyl-p-azoxybenzoate, has also been a subject of study to understand the influence of terminal groups on mesomorphic behavior. scipublications.com The synthesis of novel Schiff base esters containing heterocyclic moieties has also been explored for their liquid crystal properties. researchgate.net

The general structure of this compound, with its rigid aromatic core and flexible ethyl group, is a common feature in molecules that exhibit liquid crystalline behavior. The substituents on the benzene ring would significantly influence the intermolecular interactions and, consequently, the formation and stability of any potential mesophases. Further research would be necessary to determine if this compound or its derivatives possess liquid crystalline properties.

Analytical Chemistry Method Development and Standardization

In analytical chemistry, the availability of high-purity reference standards is essential for the development, validation, and routine application of analytical methods. These standards are used to calibrate instruments, identify unknown compounds, and quantify the concentration of analytes in a sample.

Chromatographic Reference Standard Applications

There is no specific documentation found that establishes this compound as a commercially available or widely used chromatographic reference standard. However, the broader class of benzoic acid derivatives and their esters are used as primary reference standards in various analytical applications. targetanalysis.gr For instance, benzoic acid itself is a recognized analytical standard for the calibration of melting point apparatus and in elemental analysis. sigmaaldrich.com

Ethyl benzoate is available as an analytical standard and is suitable for use in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). sigmaaldrich.com Given its structural similarity, this compound could potentially be synthesized to a high purity and used as a reference standard for the identification and quantification of this specific compound in various matrices, should the need arise in a research or industrial context. The identification of ortho-substituted benzoic acid and ester derivatives can be challenging, and methods have been developed using mass spectrometry to differentiate between positional isomers. nih.gov

Method Validation in Quantitative Analytical Procedures

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. mdpi.com This process involves evaluating parameters such as linearity, accuracy, precision, specificity, and robustness. tandfonline.comresearchgate.net While there are no specific published methods that have been validated using this compound, the principles of method validation for related compounds are well-established.

For example, HPLC methods have been developed and validated for the simultaneous determination of various preservatives, including ethyl hydroxybenzoate and other parabens, in pharmaceutical and food products. tandfonline.comresearchgate.net These validation studies typically involve the preparation of standard solutions of the analytes to establish calibration curves and assess the method's performance. Similarly, analytical methods for ethyl carbamate (B1207046) in various food matrices have been validated to ensure their reliability. nih.gov

Should a quantitative analytical method for this compound be required, a high-purity standard of the compound would be necessary to perform a rigorous method validation according to established guidelines.

Table 2: Key Parameters in Analytical Method Validation

| Validation Parameter | Description |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |

Agrochemical and Environmental Research Applications

Scientific literature has been surveyed to determine the role of this compound in agrochemical and environmental studies. This includes its potential use as a synthetic precursor, its effects on plant growth, and its applicability in vector control.

Precursor Role in Herbicide and Pesticide Synthesis

Currently, there is a notable absence of published research specifically identifying this compound as a direct precursor in the synthesis of commercial or developmental herbicides and pesticides. While benzoate derivatives are a broad class of molecules with diverse applications in agrochemical synthesis, the specific substitution pattern of this ethyl ester has not been cited in available scientific literature as a key intermediate for active ingredient production.

In Vitro Plant Growth Regulation Studies

There is no direct scientific literature available that details in vitro plant growth regulation studies conducted specifically with this compound. However, research on a structurally related compound, ethyl-3-hydroxy-5-methoxy-4-methylbenzoate, isolated from Lonicera quinquelocularis, has shown phytotoxic effects. This finding suggests that benzoate esters with similar substitution patterns have the potential for biological activity in plants, though specific data for this compound is not available.

Research in Vector Control (e.g., mosquito control agents)

A comprehensive review of scientific databases does not yield any studies where this compound has been investigated as a primary agent for vector control, such as in mosquito repellent or larvicidal research. The focus of vector control research often involves other classes of chemical compounds, and to date, this specific ester has not been a subject of published studies in this domain.

Catalysis and Reaction Medium Development

The utility of this compound in the fields of chemical catalysis and as a medium for organic reactions is another area of interest. This section reviews its potential applications based on its chemical structure.

Ligand Component in Metal-Catalyzed Transformations

There is no available scientific literature that describes the use of this compound as a ligand component in metal-catalyzed transformations. The electronic and steric properties conferred by the methoxy and dimethyl substitutions on the benzene ring could theoretically influence the coordination chemistry with a metal center; however, no research has been published to explore or validate this potential application.

Applications as Solvent or Co-Solvent in Organic Reactions

In the context of its application as a solvent or co-solvent, there is no documented use of this compound in the scientific literature for organic reactions. While its ester functionality and aromatic nature suggest it could function as a polar aprotic solvent, its physical properties and performance in this capacity have not been characterized or reported in published research.

Biological Activity Investigations of Ethyl 4 Methoxy 3,5 Dimethylbenzoate in in Vitro and Non Human in Vivo Models

Enzyme Inhibition and Receptor Binding Assays (in vitro)

Specific data from enzyme inhibition or receptor binding assays for Ethyl 4-methoxy-3,5-dimethylbenzoate were not found in the reviewed literature.

Further experimental research is required to determine the biological activities of this compound.

Specific Enzyme Target Identification and Inhibition Kinetics

There is currently no available scientific literature that identifies specific enzyme targets for this compound. Consequently, data on its inhibition kinetics, such as IC50 or Ki values, against any enzyme are absent from published research.

Ligand-Receptor Interaction Profiling in Biochemical Systems

Investigations into the direct binding of this compound to specific biological receptors have not been reported. As a result, its ligand-receptor interaction profile, including affinity and selectivity for any particular receptor, remains unknown.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets (non-clinical)

Correlation of Structural Modifications with Observed Biological Effects

Due to the absence of biological activity data for this compound and its close analogs, no structure-activity relationships (SAR) have been established. SAR studies are contingent on the availability of biological data for a series of related compounds, which is not the case for this specific molecule.

Computational Approaches to Pharmacophore Modeling and Ligand Design

No computational studies, such as pharmacophore modeling or ligand design, focused on this compound have been published. These in silico methods require existing biological activity data to build and validate predictive models, which are currently unavailable for this compound.

Future Research Directions and Emerging Trends for Ethyl 4 Methoxy 3,5 Dimethylbenzoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of substituted benzoic acids and their esters is increasingly benefiting from the adoption of continuous flow chemistry. google.com This technology offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. google.comcell.com For a compound like Ethyl 4-methoxy-3,5-dimethylbenzoate, flow chemistry could enable more efficient and reproducible synthetic routes.

Future research is anticipated to focus on developing a continuous-flow process for the synthesis of this compound. This would likely involve the oxidation of the corresponding toluene derivative in a continuous reactor system, potentially using greener oxidizing agents. google.com Automated synthesis platforms could be employed to rapidly screen various reaction parameters, such as temperature, pressure, and catalyst loading, to optimize the synthesis of this and related aromatic esters. nih.gov The development of such automated processes would facilitate the high-throughput synthesis of a library of derivatives for further study.

Table 1: Illustrative Comparison of Batch vs. Flow Synthesis for Aromatic Esters

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Temperature Control | Prone to hotspots | Precise and uniform |

| Safety | Handling of hazardous reagents in large volumes | Small reaction volumes, contained system |

| Scalability | Challenging, requires process redesign | Linear, by extending operation time |

| Reproducibility | Can be variable | High |

Advanced Characterization Techniques in Material Science and Bio-interfaces

While current data on the material science applications of this compound is limited, its aromatic structure suggests potential as a building block for functional materials. Advanced characterization techniques will be crucial in elucidating the properties of materials incorporating this compound. Techniques such as solid-state NMR, X-ray diffraction, and atomic force microscopy could reveal the molecular arrangement and surface properties of such materials.

In the context of bio-interfaces, understanding the interactions between this compound and biological surfaces is a key area for future research. Spectroscopic methods, including surface plasmon resonance and quartz crystal microbalance, could be employed to study the binding kinetics and affinity of this compound to proteins and other biomolecules. These studies would be foundational for any potential non-clinical applications at the interface of materials and biology.

Computational Design and Discovery for Targeted Non-Clinical Applications

Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules like this compound. Density Functional Theory (DFT) calculations, for instance, can be used to determine the electronic structure and reactivity of the molecule, providing insights that can guide its application in various fields. ucl.ac.uk

Future research will likely involve the use of computational modeling to design derivatives of this compound with tailored properties for specific non-clinical applications. For example, molecular docking simulations could be used to predict the binding of these compounds to specific protein targets, potentially identifying candidates for further investigation as inhibitors or modulators of enzyme activity. nih.gov Such in silico screening can significantly accelerate the discovery of new functional molecules.

Table 2: Potential Non-Clinical Applications Explored Through Computational Design

| Application Area | Computational Method | Predicted Property/Interaction |

| Material Science | Molecular Dynamics | Self-assembly behavior, thin-film formation |

| Enzyme Inhibition | Molecular Docking | Binding affinity to active sites |

| Organic Electronics | DFT Calculations | Electronic band gap, charge transport properties |

Exploration of Biocatalysis and Enzymatic Transformations in Synthesis

Biocatalysis is emerging as a sustainable and highly selective alternative to traditional chemical synthesis. chemsrc.comacs.org The use of enzymes, such as lipases, for the synthesis of esters is a well-established field. mdpi.comresearchgate.net Future research is expected to explore the enzymatic synthesis of this compound. This could involve the lipase-catalyzed esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol (B145695). mdpi.com

Furthermore, enzymes could be used to perform selective transformations on the this compound molecule itself. For example, certain enzymes are capable of cleaving aromatic ethers or hydroxylating aromatic rings. nih.govnih.govresearchgate.net Research into the enzymatic transformation of this compound could lead to the development of novel derivatives with interesting properties. The high selectivity of enzymes could allow for modifications that are challenging to achieve through conventional chemical methods.

The enzymatic synthesis of aromatic esters is an area of active research, with studies focusing on optimizing reaction conditions and exploring the use of different lipases. frontiersin.orgresearchgate.net Similar approaches could be applied to develop an efficient and environmentally friendly synthesis of this compound.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-methoxy-3,5-dimethylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves esterification of 4-methoxy-3,5-dimethylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄). Alternative routes may use transesterification from methyl esters. Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and inert atmospheres to minimize side reactions. For example, ethyl 4-acetoxy-2-hydroxy-3,5-dimethylbenzoate was synthesized in 94% yield via acetyl ester formation under mild conditions . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H-NMR : Look for signals corresponding to the ester ethyl group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂), aromatic protons (δ ~6.8–7.5 ppm), and methoxy/methyl substituents (δ ~3.8–3.9 ppm for OCH₃, δ ~2.3–2.5 ppm for CH₃) .

- ¹³C-NMR : Confirm ester carbonyl (δ ~165–170 ppm) and aromatic carbons (δ ~110–160 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) and fragmentation patterns. For example, a related compound (C₁₂H₁₅O₅) showed a calculated [M+H]⁺ of 239.0914 .

Q. How should researchers handle solubility challenges during experimental design?

- Methodological Answer : Gravimetric methods are reliable for solubility determination. This compound is likely sparingly soluble in polar solvents (e.g., water) but soluble in ethyl acetate, acetone, or methanol. Pre-saturate solvents at controlled temperatures (e.g., 25°C ± 0.1°C) and filter undissolved material. For purification, consider solvent-antisolvent pairs (e.g., methanol/water) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation profiles under thermal or oxidative stress?

- Methodological Answer : Conflicting data may arise from varying experimental conditions (e.g., oxygen exposure, humidity). Use accelerated stability studies (40°C/75% RH) with HPLC-PDA monitoring. For example, omeprazole derivatives degrade via sulfoxide formation under heat, detectable by TLC (silica gel, ethyl acetate mobile phase) or LC-MS . Pair kinetic studies (Arrhenius plots) with computational modeling (DFT) to predict degradation pathways .

Q. What strategies mitigate steric hindrance during functionalization of the benzoate ring?

- Methodological Answer : The 3,5-dimethyl and 4-methoxy groups create steric crowding. Use directing groups (e.g., boronate esters) for regioselective electrophilic substitution. For halogenation, consider Lewis acid catalysts (e.g., FeCl₃) or microwave-assisted reactions to enhance reactivity. In a related study, iodination of methyl 4-iodo-3,5-dimethylbenzoate required careful control of iodine equivalents and reaction time .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy and methyl groups deactivate the aromatic ring toward electrophilic substitution but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize by using bulky ligands (e.g., SPhos) and anhydrous conditions. For example, methyl 4-methoxy-3,5-dimethylpicolinate underwent coupling with arylboronic acids in >80% yield under inert atmospheres .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for validating purity and reproducibility in synthetic batches?

- Methodological Answer : Use orthogonal methods:

- HPLC : Compare retention times and peak areas against certified reference standards.

- Karl Fischer Titration : Quantify residual moisture (<0.1% w/w).

- Elemental Analysis : Validate C/H/N ratios within ±0.4% of theoretical values.

For inter-lab reproducibility, adhere to ICH Q2(R1) guidelines and report RSD values for triplicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。